3-(Bromomethyl)-1,1-dimethylcyclopentane
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Overview
Description
3-(Bromomethyl)-1,1-dimethylcyclopentane: is an organic compound with the molecular formula C8H15Br It features a cyclopentane ring substituted with a bromomethyl group at the 3-position and two methyl groups at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-1,1-dimethylcyclopentane typically involves the bromination of 1,1-dimethylcyclopentane. A common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination reaction. The reaction proceeds via a radical mechanism, where the bromine radical selectively abstracts a hydrogen atom from the methylene group, leading to the formation of the bromomethyl derivative.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and safety of the bromination process.
Chemical Reactions Analysis
Types of Reactions: 3-(Bromomethyl)-1,1-dimethylcyclopentane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, alkoxide, or amine, leading to the formation of alcohols, ethers, or amines, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The bromomethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed:
Nucleophilic Substitution: Alcohols, ethers, amines.
Elimination Reactions: Alkenes.
Oxidation: Carboxylic acids, aldehydes.
Scientific Research Applications
Chemistry: 3-(Bromomethyl)-1,1-dimethylcyclopentane is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound can be used to introduce cyclopentane moieties into drug candidates, potentially enhancing their pharmacokinetic properties and biological activity.
Industry: The compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-1,1-dimethylcyclopentane in chemical reactions involves the formation of reactive intermediates such as radicals or carbocations. These intermediates facilitate the substitution or elimination processes. The bromomethyl group acts as a leaving group, making the compound susceptible to nucleophilic attack or base-induced elimination.
Comparison with Similar Compounds
3-(Chloromethyl)-1,1-dimethylcyclopentane: Similar structure but with a chlorine atom instead of bromine.
3-(Iodomethyl)-1,1-dimethylcyclopentane: Similar structure but with an iodine atom instead of bromine.
3-(Hydroxymethyl)-1,1-dimethylcyclopentane: Similar structure but with a hydroxyl group instead of bromine.
Uniqueness: 3-(Bromomethyl)-1,1-dimethylcyclopentane is unique due to the presence of the bromine atom, which is a better leaving group compared to chlorine and iodine. This makes it more reactive in nucleophilic substitution reactions, providing a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
3-(bromomethyl)-1,1-dimethylcyclopentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Br/c1-8(2)4-3-7(5-8)6-9/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEDJXHLHWSRIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)CBr)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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